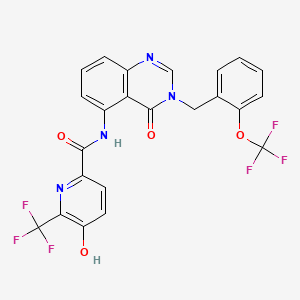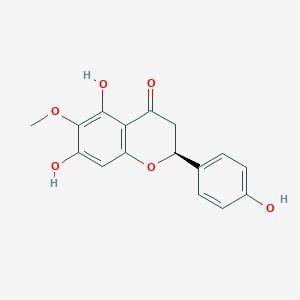![molecular formula C25H28O8 B12367586 (3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one](/img/structure/B12367586.png)
(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BP-M345 is a diarylpentanoid compound known for its promising antimitotic activity. It has been identified as a potent in vitro growth inhibitor of cancer cells, showing low toxicity in non-tumor cells . The compound promotes mitotic arrest by interfering with mitotic spindle assembly, leading to apoptotic cell death .
Vorbereitungsmethoden
BP-M345 is synthesized through a series of organic reactions involving diarylpentanoid structures. The synthetic route typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with acetone in the presence of a base to form the diarylpentanoid backbone . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up this synthetic route using continuous flow reactors to maintain consistent quality and efficiency .
Analyse Chemischer Reaktionen
BP-M345 undergoes various chemical reactions, including:
Oxidation: BP-M345 can be oxidized to form corresponding quinones under specific conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: BP-M345 can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
BP-M345 has a wide range of scientific research applications:
Wirkmechanismus
BP-M345 exerts its effects by interfering with the stability of kinetochore-microtubule attachments, leading to defects in chromosome congression during mitosis . This induces a prolonged spindle assembly checkpoint-dependent mitotic arrest, followed by massive apoptosis . The molecular targets involved include microtubules and the spindle assembly checkpoint proteins .
Vergleich Mit ähnlichen Verbindungen
BP-M345 is compared with other diarylpentanoids and antimitotic agents:
Eigenschaften
Molekularformel |
C25H28O8 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one |
InChI |
InChI=1S/C25H28O8/c1-27-19-9-15(10-20(28-2)24(19)31-5)7-17-13-33-14-18(23(17)26)8-16-11-21(29-3)25(32-6)22(12-16)30-4/h7-12H,13-14H2,1-6H3/b17-7+,18-8+ |
InChI-Schlüssel |
WDUOPQZLRWPGTF-ZEELXFFVSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/COC2 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2COCC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B12367521.png)
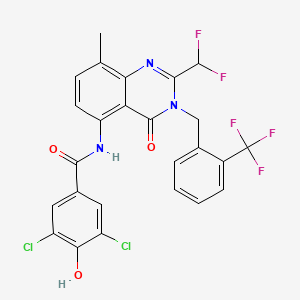
![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)
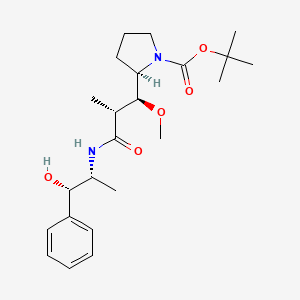
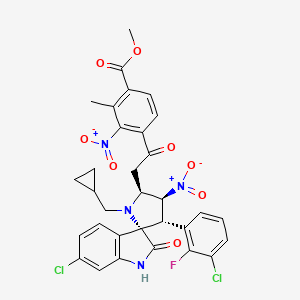

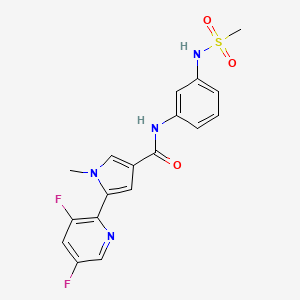
![(2R,3S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B12367542.png)
